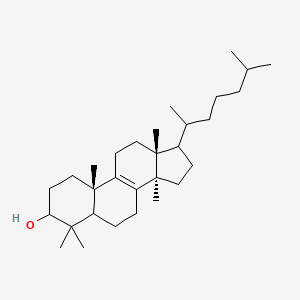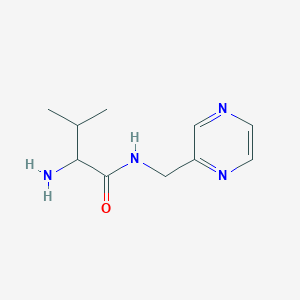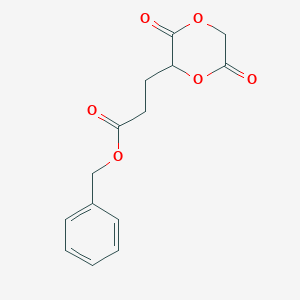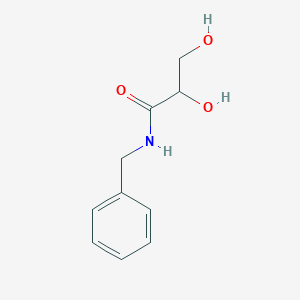
Lanostenol;Dihydrolanosterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrolanosterol can be synthesized from lanosterol through the reduction of the Δ24 bond. This process is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). The reaction typically involves the use of hydrogen gas and a suitable catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, dihydrolanosterol is often extracted from lanolin, a natural product derived from sheep wool. The extraction process involves saponification of lanolin followed by high-performance counter-current chromatography (HPCCC) to separate and purify dihydrolanosterol along with other sterols such as lanosterol and cholesterol .
Chemical Reactions Analysis
Types of Reactions: Dihydrolanosterol undergoes various chemical reactions, including:
Oxidation: Dihydrolanosterol can be oxidized to form ketones and alcohols.
Reduction: The compound can be further reduced to form more saturated sterols.
Substitution: Dihydrolanosterol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced sterols, which can have different biological activities and properties .
Scientific Research Applications
Dihydrolanosterol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sterols and steroidal compounds.
Biology: Dihydrolanosterol is studied for its role in the biosynthesis of cholesterol and its intermediates.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating cholesterol-related disorders.
Industry: It is used in the production of cosmetics and pharmaceuticals due to its emollient properties
Mechanism of Action
Dihydrolanosterol exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is converted from lanosterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the reduction of the Δ24 bond in lanosterol, leading to the formation of dihydrolanosterol. The compound can then be further processed to form other sterols and cholesterol .
Comparison with Similar Compounds
Lanosterol: The precursor to dihydrolanosterol, involved in the initial steps of cholesterol biosynthesis.
Cycloartenol: Another sterol involved in the biosynthesis of plant sterols.
Obtusifoliol: A sterol intermediate in the biosynthesis of cholesterol and other sterols.
Uniqueness: Dihydrolanosterol is unique due to its specific role in the cholesterol biosynthesis pathway. Unlike lanosterol, which is the first sterol intermediate, dihydrolanosterol is formed later in the pathway and serves as a precursor to other important sterols. Its specific reduction at the Δ24 bond distinguishes it from other sterols .
Properties
Molecular Formula |
C30H52O |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21?,22?,25?,26?,28-,29-,30+/m1/s1 |
InChI Key |
MBZYKEVPFYHDOH-CJCXBBMPSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14789975.png)

![2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B14789980.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![2-[6-[2-Chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid](/img/structure/B14790001.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid](/img/structure/B14790005.png)
methanone](/img/structure/B14790017.png)

![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)

![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)

